

Unveiling FMOC-DL-2-pyridylalanine: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **FMOC-DL-2-pyridylalanine**

Cat. No.: **B1308109**

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For researchers, scientists, and professionals in the field of drug development, the strategic incorporation of unnatural amino acids into peptide structures is a cornerstone of modern therapeutic innovation. Among these, **FMOC-DL-2-pyridylalanine**, a derivative of alanine containing a pyridine ring, offers unique properties that can enhance the efficacy, stability, and target specificity of peptide-based drugs. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on detailed experimental protocols and its role in modulating cellular signaling pathways.

While a specific CAS number for the racemic mixture of **FMOC-DL-2-pyridylalanine** is not distinctly cataloged, the individual enantiomers are well-documented. The L-isomer, FMOC-L-2-pyridylalanine, is identified by CAS number 185379-40-2^{[1][2][3]}, and the D-isomer, FMOC-D-2-pyridylalanine, is assigned CAS number 185379-39-9^[4]. For the purposes of this guide, "**FMOC-DL-2-pyridylalanine**" will refer to the racemic mixture of these two enantiomers.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of **FMOC-DL-2-pyridylalanine** is presented in the table below. This data is essential for its effective handling, storage, and application in synthetic protocols.

Property	Value
Molecular Formula	C ₂₃ H ₂₀ N ₂ O ₄
Molecular Weight	388.42 g/mol [1]
Appearance	White to off-white solid
Storage Temperature	-20°C [3]

Synthesis and Purification: A Detailed Protocol

The synthesis of **FMOC-DL-2-pyridylalanine** involves the protection of the amino group of DL-2-pyridylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol provides a general yet detailed procedure for its preparation and subsequent purification.

Experimental Protocol: Synthesis of FMOC-DL-2-pyridylalanine

Materials:

- DL-2-pyridylalanine
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)
- Sodium bicarbonate (NaHCO₃)
- 1,4-Dioxane
- Deionized water
- Diethyl ether
- 1 M Hydrochloric acid (HCl)

Procedure:

- Dissolution: Dissolve DL-2-pyridylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is fully dissolved.
- Cooling: Cool the solution to 0-5°C in an ice bath.
- Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
- Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours.
- Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.
- Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. The formation of a white precipitate of **FMOC-DL-2-pyridylalanine** should be observed.
- Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.
- Drying: Dry the purified product under vacuum.

Experimental Protocol: Purification by Recrystallization

For enhanced purity, the crude **FMOC-DL-2-pyridylalanine** can be recrystallized.

Materials:

- Crude **FMOC-DL-2-pyridylalanine**
- Toluene (or a suitable solvent system like ethyl acetate/hexane)

Procedure:

- Dissolution: Place the crude product in a flask and add a minimal amount of toluene.
- Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely.
- Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to induce crystal formation. For a higher yield, the flask can be subsequently placed in a refrigerator (0-4°C).
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold toluene to remove residual impurities.
- Drying: Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized **FMOC-DL-2-pyridylalanine** should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of FMOC-amino acids.

Typical HPLC Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed (e.g., 5% to 95% B over 30 minutes).
- Detection: UV detection at 220 nm and 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While specific spectra for **FMOC-DL-2-pyridylalanine** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar FMOC-protected amino acids[5][6][7].

- ¹H NMR: Expect signals in the aromatic region (7.2-8.6 ppm) corresponding to the protons of the fluorenyl and pyridyl groups, signals for the CH and CH₂ protons of the fluorenyl group, and the α - and β -protons of the pyridylalanine backbone.
- ¹³C NMR: Expect signals for the carbons of the Fmoc and pyridyl groups, the carbonyl carbons of the carbamate and carboxylic acid, and the α - and β -carbons of the amino acid.

Mass Spectrometry (MS)

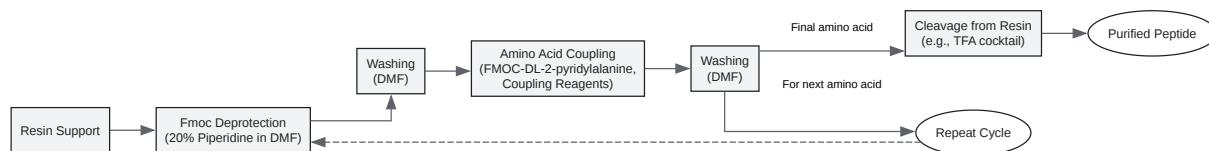
Mass spectrometry is used to verify the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a commonly used technique. The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 389.15. Fragmentation patterns in MS/MS analysis can further confirm the structure by showing characteristic losses of the Fmoc group and fragments of the pyridylalanine side chain[8][9][10].

Applications in Peptide Synthesis and Drug Discovery

FMOC-DL-2-pyridylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with enhanced biological properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of **FMOC-DL-2-pyridylalanine** into a growing peptide chain follows the standard Fmoc-SPPS protocol.



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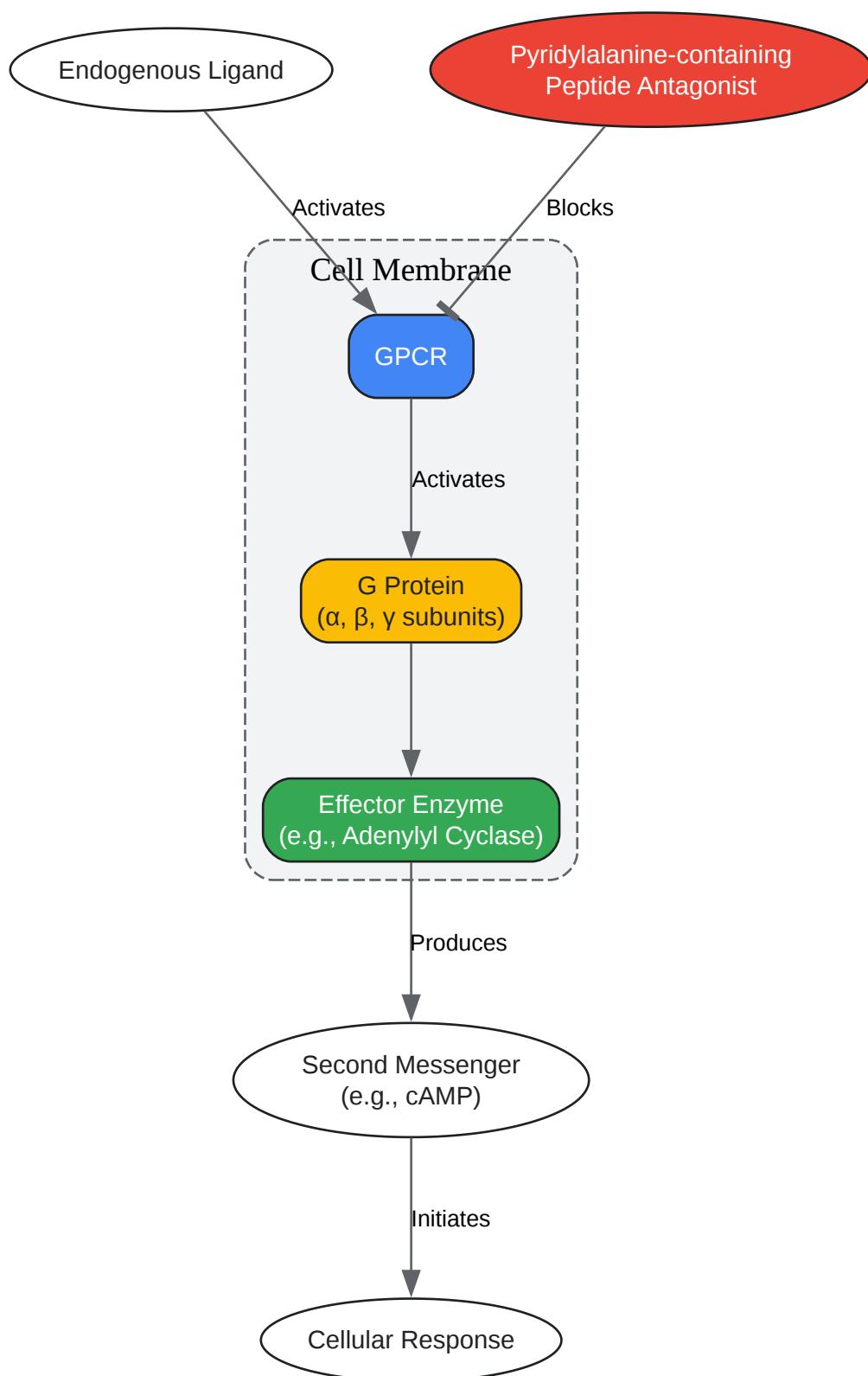
A generalized workflow for the incorporation of **FMOC-DL-2-pyridylalanine** in SPPS.

Modulation of Signaling Pathways in Drug Discovery

The introduction of a pyridylalanine residue can significantly impact the biological activity of a peptide. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π - π stacking, with biological targets like receptors and enzymes. This can lead to improved binding affinity and specificity.

For instance, peptides containing pyridylalanine have been investigated as modulators of G protein-coupled receptors (GPCRs) and as enzyme inhibitors. A recent study demonstrated that N-alkylation of pyridylalanine in a p53 peptide inhibitor of MDM2, conjugated with an RGD peptide, enhanced its antiproliferative activity, suggesting a role in modulating the p53 signaling pathway[11].

The following diagram illustrates a conceptual signaling pathway where a pyridylalanine-containing peptide acts as an antagonist to a GPCR, a common target in drug discovery.



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Conceptual diagram of a pyridylalanine-containing peptide acting as a GPCR antagonist.

In conclusion, **FMOC-DL-2-pyridylalanine** is a versatile and powerful tool for chemists and pharmacologists. Its unique structural features and the detailed synthetic and analytical protocols provided in this guide will aid researchers in the design and development of novel peptide-based therapeutics with improved pharmacological profiles.

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